molecular formula C12H8FNO3 B2476873 2-Fluorophenyl 2-nitrophenyl ether CAS No. 93974-08-4

2-Fluorophenyl 2-nitrophenyl ether

Cat. No.: B2476873
CAS No.: 93974-08-4
M. Wt: 233.198
InChI Key: XVZDYNSMGNIZSS-UHFFFAOYSA-N
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Description

2-Fluorophenyl 2-nitrophenyl ether is an organic compound with the molecular formula C12H8FNO3 and a molecular weight of 233.20 g/mol . It is also known by its synonym, 2-Fluoro-2′-nitrodiphenyl ether . This compound is characterized by the presence of both a fluorine atom and a nitro group attached to a diphenyl ether structure, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorophenyl 2-nitrophenyl ether typically involves the reaction of 2-fluorophenol with 2-nitrochlorobenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution, resulting in the formation of the desired ether compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluorophenyl 2-nitrophenyl ether can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide (NaOCH3) in methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Reduction: 2-Aminophenyl 2-nitrophenyl ether.

    Substitution: 2-Methoxyphenyl 2-nitrophenyl ether.

Scientific Research Applications

2-Fluorophenyl 2-nitrophenyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluorophenyl 2-nitrophenyl ether depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenyl 4-nitrophenyl ether
  • 2-Chlorophenyl 2-nitrophenyl ether
  • 2-Bromophenyl 2-nitrophenyl ether

Uniqueness

2-Fluorophenyl 2-nitrophenyl ether is unique due to the presence of both a fluorine atom and a nitro group on the diphenyl ether structure. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic aromatic substitution reactions and specific interactions in biological systems.

Properties

IUPAC Name

1-(2-fluorophenoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZDYNSMGNIZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(2-Fluorophenoxy)-1-nitrobenzene (0.94 g, 81%) was prepared from 2-fluorophenol (0.62 g, 5.5 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This was reduced to 2-(2-fluorophenoxy)aniline (0.59 g, 72%) following general procedure B. N-[2-(2-Fluorophenoxy)phenyl]-N′-(thiazol-2-yl)urea (110 mg, 68%) was prepared from 2-(2-fluorophenoxy)aniline (102 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.59 g
Type
reactant
Reaction Step Three
Customer
Q & A

Q1: What is the role of 2-fluorophenyl 2-nitrophenyl ether in potentiometric sensors?

A: this compound primarily acts as a plasticizer in the polymeric membrane of potentiometric sensors [, , , , , ].

Q2: How does the choice of plasticizer, specifically this compound, affect sensor performance?

A2: The plasticizer influences the membrane's physical properties, impacting sensor performance. Research shows that using this compound can:

  • Improve sensitivity: Studies observed an increase in slope (sensitivity) from 61.2 to 63.8 mV decade−1 when this compound was used as the plasticizer compared to another plasticizer [].
  • Enhance detection limit: The practical limit of detection improved from 2.6×10−6 mol L−1 to 2.5×10−5 mol L−1 with this plasticizer [].
  • Influence selectivity: The choice of plasticizer can impact the sensor's selectivity towards the target analyte over interfering species [, ].

Q3: Are there alternative plasticizers to this compound in these sensors, and how do they compare?

A: Yes, alternative plasticizers, such as dibutyl phthalate, have been explored []. The choice between this compound and dibutyl phthalate depends on the desired sensor characteristics. For instance, while dibutyl phthalate led to a higher slope in certain membrane compositions [], this compound provided a better detection limit in the same study.

Q4: What types of potentiometric sensors utilize this compound?

A4: The research highlights its use in sensors designed for various analytes, including:

  • Amantadine: Used in pharmaceutical formulations and urine analysis [].
  • Oxicams (various anti-inflammatory drugs): Utilized for pharmaceutical analysis [].
  • Lead: Applied in environmental monitoring of water samples [].
  • Tetracycline: Developed for food safety applications, particularly in detecting residues in milk [].
  • Histamine: Implemented for assessing fish freshness [].
  • Thiamine and Pyridoxine: Used for analyzing multivitamin products [].

Q5: How does the incorporation of nanomaterials, along with this compound, affect sensor performance?

A: Studies incorporating multi-walled carbon nanotubes (MWCNTs) alongside this compound demonstrated several advantages [, ]:

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